N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide is a chemical compound with the molecular formula C12H24N2O2 and a molecular weight of 228.33 . It is used for proteomics research applications .
Molecular Structure Analysis
The InChI code for N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide is1S/C12H24N2O2/c1-10(2)16-9-3-6-14-12(15)11-4-7-13-8-5-11/h10-11,13H,3-9H2,1-2H3,(H,14,15)
. This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide is an oil at room temperature . The compound has a molecular weight of 228.33 and a molecular formula of C12H24N2O2 .Applications De Recherche Scientifique
Pharmacological Property Modulation
Research into N-alkyl-substituted piperidine-2-carboxamides, which share a core structure with N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide, focuses on modulating pharmacologically relevant properties through structural modification. For instance, the introduction of fluorine atoms into the side chains of these compounds, akin to local anesthetics like ropivacaine and levobupivacaine, affects their basicity, lipophilicity, aqueous solubility, and oxidative degradation in human liver microsomes. These modifications aim to enhance the compounds' pharmacokinetic profiles and stability, making them potentially more effective as medicinal agents (Vorberg et al., 2016).
Glycine Transporter 1 Inhibition
In another study, compounds structurally related to N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide were investigated for their ability to inhibit Glycine Transporter 1 (GlyT1), showcasing the therapeutic potential of these compounds in treating disorders related to glycine transport dysregulation. The study highlighted the identification of a compound that not only inhibited GlyT1 effectively but also demonstrated a favorable pharmacokinetic profile and increased glycine levels in the cerebrospinal fluid of rats, underscoring the therapeutic potential of such modifications (Yamamoto et al., 2016).
Urotensin-II Receptor Antagonism
Further research into 5-arylfuran-2-carboxamide derivatives, which share functional group similarities with N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide, revealed their potential as urotensin-II receptor antagonists. This discovery could pave the way for new treatments for cardiovascular diseases, showcasing the versatility of the piperidine carboxamide scaffold in addressing a range of therapeutic targets (Lim et al., 2019).
Anticancer Activity
Exploration of the anticancer effects associated with the piperidine framework led to the synthesis of derivatives that showed promise in inhibiting the growth of human leukemia cells. These findings suggest that modifications to the piperidine carboxamide structure, similar to those in N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide, could yield potent anticancer agents, highlighting the importance of structural variation in drug discovery (Vinaya et al., 2011).
Mécanisme D'action
Safety and Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause skin corrosion/burns/eye damage and may cause respiratory irritation . The hazard statements associated with the compound are H302, H315, H318, and H335, which indicate harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation, respectively .
Propriétés
IUPAC Name |
N-(3-propan-2-yloxypropyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-10(2)16-9-3-6-14-12(15)11-4-7-13-8-5-11/h10-11,13H,3-9H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPRACHVJIAAOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C1CCNCC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.